![molecular formula C23H23NO B14352130 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline CAS No. 92003-06-0](/img/structure/B14352130.png)
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is an organic compound that belongs to the class of substituted aromatic amines. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation reaction, where an ethoxyphenyl group is introduced to an aromatic ring. This is followed by a series of substitution reactions to introduce the ethenyl and N-methyl-N-phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and subsequent substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .
Aplicaciones Científicas De Investigación
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-ethyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-(4-methylphenyl)aniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
92003-06-0 |
|---|---|
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C23H23NO/c1-3-25-23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)24(2)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3 |
Clave InChI |
LHTUCEUWBOYLHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


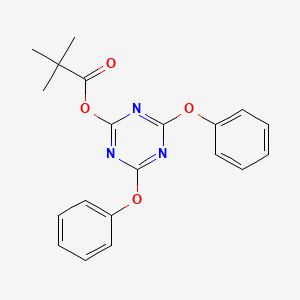
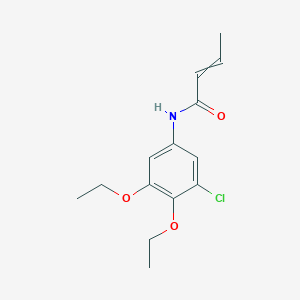
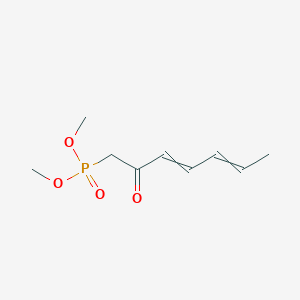
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
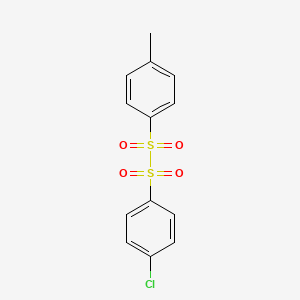
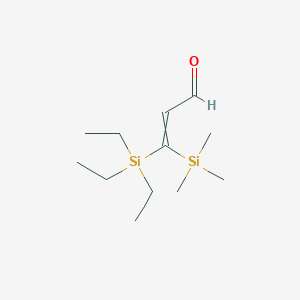
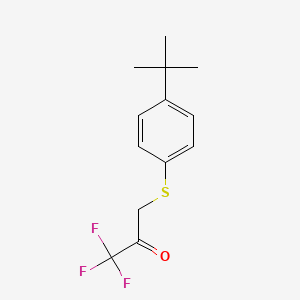


![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
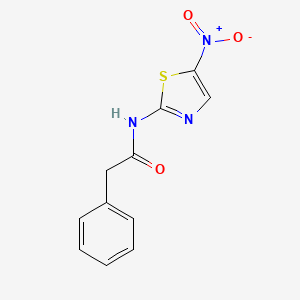

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
